molecular formula C6H11N B3132902 (1R,4S)-2-Aza-bicyclo[2.2.1]heptane CAS No. 380228-01-3

(1R,4S)-2-Aza-bicyclo[2.2.1]heptane

Cat. No. B3132902
CAS RN: 380228-01-3
M. Wt: 97.16 g/mol
InChI Key: GYLMCBOAXJVARF-NTSWFWBYSA-N
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Description

“(1R,4S)-2-Aza-bicyclo[2.2.1]heptane” is a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .


Synthesis Analysis

The synthesis of “(1R,4R)-2,5-diazabicyclo[2.2.1]heptane” derivatives involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . These esters undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The molecular structure of “(1R,4S)-2-Aza-bicyclo[2.2.1]heptane” has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane .

Scientific Research Applications

Asymmetric Synthesis

A novel series of chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, substituted with methyl and an ester group, were synthesized through rhodium-catalyzed asymmetric arylative bis-cyclization. These ligands facilitated the production of bicyclic products with high enantiomeric excess, showcasing their potential in the synthesis of chiral compounds (Sun et al., 2021).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrated an unexpected stereoselective substitution reaction. This process highlights the utility of microwave assistance in efficiently synthesizing complex bicyclic frameworks (Onogi et al., 2012).

Spectroscopic Studies

Investigations into the spectroscopic properties of camphor and other simple chiral bicyclic ketones have provided insights into their UV, circular dichroism (CD), fluorescence, and circularly polarized luminescence (CPL) spectra. Such studies are crucial for understanding the electronic properties of these compounds (Longhi et al., 2013).

Catalytic Applications

Bicyclic compounds have also been evaluated as potent inhibitors of specific enzymes, such as a family 27 α-galactosidase. The synthesis and inhibitory activities of these compounds offer insights into their potential pharmaceutical applications (Wang & Bennet, 2007).

Ligand Synthesis for Diethylzinc Addition

Chiral camphor-based amino alcohols and aminodiols have been synthesized and used as ligands in the enantioselective addition of diethyl zinc to aldehydes, indicating their utility in stereoselective synthesis processes (Olubanwo et al., 2018).

Structural and Conformational Studies

The absolute configuration and hydrogen-bonding properties of certain bicyclo[2.2.1]heptane derivatives have been clarified through resolution and structural analyses, contributing to our understanding of the stereochemistry and physical properties of these compounds (Plettner et al., 2005).

properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMCBOAXJVARF-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-2-azabicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-2-Aza-bicyclo[2.2.1]heptane
Reactant of Route 2
(1R,4S)-2-Aza-bicyclo[2.2.1]heptane
Reactant of Route 3
(1R,4S)-2-Aza-bicyclo[2.2.1]heptane
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Reactant of Route 5
(1R,4S)-2-Aza-bicyclo[2.2.1]heptane
Reactant of Route 6
(1R,4S)-2-Aza-bicyclo[2.2.1]heptane

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